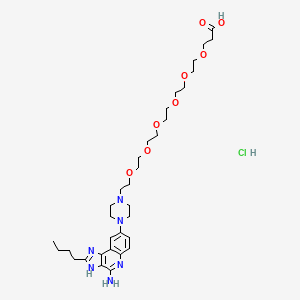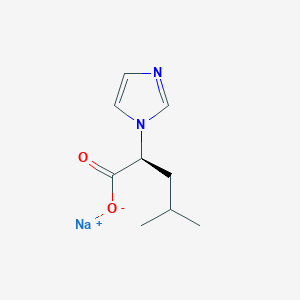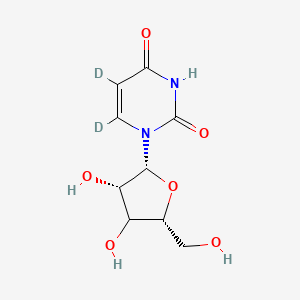
Uridine-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-d2-1, also known as 1-β-D-Ribofuranosyluracil-d2, is a deuterium-labeled form of uridine. Uridine is a pyrimidine nucleoside composed of uracil and ribose. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including RNA synthesis and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-d2-1 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Uridine-d2-1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various uracil and ribose derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Uridine-d2-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of uridine and its derivatives.
Biology: Studied for its role in RNA synthesis and metabolism. It is also used in research on RNA editing and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component of antiviral drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles
Mechanism of Action
Uridine-d2-1 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it pairs with adenosine during RNA synthesis. The deuterium atoms in this compound can influence the stability and conformation of RNA molecules, potentially affecting their function. Additionally, this compound can be phosphorylated to form uridine-5’-monophosphate, which is involved in nucleotide biosynthesis and cellular metabolism .
Comparison with Similar Compounds
Uridine: The non-deuterated form of Uridine-d2-1, widely studied for its role in RNA synthesis and metabolism.
Cytidine: Another pyrimidine nucleoside, similar in structure to uridine but with a cytosine base instead of uracil.
Thymidine: A nucleoside found in DNA, where it pairs with adenine.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and alter the metabolic pathways of the compound. This makes it valuable in research applications, particularly in studies involving mass spectrometry and the development of deuterated drugs .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5,6-dideuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D |
InChI Key |
DRTQHJPVMGBUCF-USKXDOFDSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)[2H] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



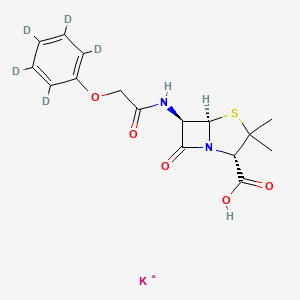
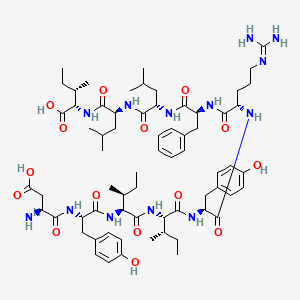
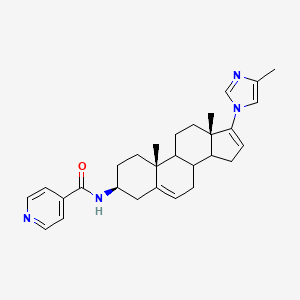
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
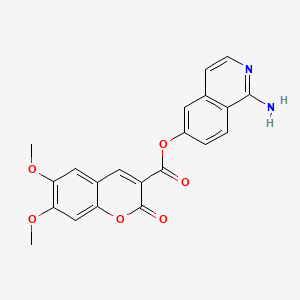


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)

